![molecular formula C14H25NO4 B6612727 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid CAS No. 1784047-04-6](/img/structure/B6612727.png)
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid, also known as tert-Butyl (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate, is a powerful organic compound with a wide range of applications in scientific research. It is a chiral compound, meaning it has two different forms that are mirror images of each other. It is also a tertiary amine, meaning it can act as a base in a chemical reaction. Due to its unique properties, tert-Butyl (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate is used in a variety of laboratory experiments, including synthetic organic chemistry, drug synthesis, and biochemistry.
Scientific Research Applications
Tert-Butyl (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate is an important compound in synthetic organic chemistry, as it is used as a starting material in the synthesis of a variety of compounds. It is also used in the synthesis of drugs, including antibiotics and anti-inflammatory agents. Additionally, it is used in biochemistry research to study the structure and function of proteins and other molecules.
Mechanism of Action
Tert-Butyl (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate is a chiral compound, meaning it has two different forms that are mirror images of each other. This property allows it to act as a chiral catalyst in a variety of chemical reactions. In addition, it can act as a base in a reaction, allowing it to facilitate the formation of new compounds.
Biochemical and Physiological Effects
Tert-Butyl (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate is not known to have any direct biochemical or physiological effects. However, its use as a starting material in the synthesis of drugs and other compounds may have indirect effects on the body.
Advantages and Limitations for Lab Experiments
The use of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate in laboratory experiments has several advantages. It is a chiral compound, meaning it can act as a chiral catalyst in a variety of chemical reactions. Additionally, it is a tertiary amine, meaning it can act as a base in a reaction. This makes it useful for synthesizing a variety of compounds. However, it is also important to note that this compound (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate is a highly reactive compound, and care must be taken when handling it.
Future Directions
The use of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate in scientific research is expected to continue to grow in the future. It could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, its use in drug synthesis is expected to increase, as it can be used to create new and improved drugs. Finally, its use in biochemistry research is expected to expand, as it can be used to study the structure and function of proteins and other molecules.
Synthesis Methods
Tert-Butyl (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl alcohol with ethyl acetate in the presence of an acid catalyst. This reaction produces tert-butyl ethyl ether, which is then reacted with piperidine in the presence of a base catalyst. This reaction produces the desired compound, 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid (2S,3S)-2-methyl-3-{[1-(oxo-carbonyl)piperidin-4-yl]methyl}propanoate.
properties
IUPAC Name |
2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(12(16)17)9-11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPOOWSSUBXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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